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molecular formula C13H21N3O2 B8357881 Ethyl 3-t-butyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate CAS No. 1313498-28-0

Ethyl 3-t-butyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No. B8357881
M. Wt: 251.32 g/mol
InChI Key: OVRTZMHUEVAWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592590B2

Procedure details

Add dropwise potassium tert-butoxide 1M in tetrahydrofuran (2.08 Kg, 2.08 mol) to a solution of ethyl 3-tert-butyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate (455 g, 1.81 mol) and 4-fluorobenzamidoxime (320 g, 2.08 mol) in tetrahydrofuran (11 L) at room temperature. Stir the reaction mixture for 16 hours. Pour the mixture over a solution of saturated sodium bicarbonate (6 L) and add brine (3×2 L). Separate phases and extract aqueous phase with ethyl acetate (3×1 L). Combine organics, dry over magnesium sulfate, filter, and concentrate to dryness under reduced pressure. Purify the resulting residue by silica gel chromatography eluting with ethyl acetate to ethyl acetate:methanol (9:1) to provide the title compound as a white solid (330 g). Mass spectrum (m/z): 342 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
11 L
Type
solvent
Reaction Step One
Quantity
2.08 kg
Type
solvent
Reaction Step One
Quantity
6 L
Type
reactant
Reaction Step Two
Name
brine
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[C:7]([C:11]1[N:15]2[CH2:16][CH2:17][CH:18]([C:20]([O:22]CC)=O)[CH2:19][C:14]2=[N:13][N:12]=1)([CH3:10])([CH3:9])[CH3:8].[F:25][C:26]1[CH:35]=[CH:34][C:29]([C:30](=[N:32]O)[NH2:31])=[CH:28][CH:27]=1.C(=O)(O)[O-].[Na+]>O1CCCC1.[Cl-].[Na+].O>[C:7]([C:11]1[N:15]2[CH2:16][CH2:17][CH:18]([C:20]3[O:22][N:32]=[C:30]([C:29]4[CH:34]=[CH:35][C:26]([F:25])=[CH:27][CH:28]=4)[N:31]=3)[CH2:19][C:14]2=[N:13][N:12]=1)([CH3:8])([CH3:9])[CH3:10] |f:0.1,4.5,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
455 g
Type
reactant
Smiles
C(C)(C)(C)C1=NN=C2N1CCC(C2)C(=O)OCC
Name
Quantity
320 g
Type
reactant
Smiles
FC1=CC=C(C(N)=NO)C=C1
Name
Quantity
11 L
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2.08 kg
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6 L
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
brine
Quantity
2 L
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
Stir the reaction mixture for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Separate phases and extract aqueous phase with ethyl acetate (3×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine organics, dry over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the resulting residue by silica gel chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate to ethyl acetate:methanol (9:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)C1=NN=C2N1CCC(C2)C2=NC(=NO2)C2=CC=C(C=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 330 g
YIELD: CALCULATEDPERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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